molecular formula C9H6N2O3 B2413298 2-(Pyridin-2-yl)-1,3-oxazole-4-carboxylic acid CAS No. 1014630-44-4

2-(Pyridin-2-yl)-1,3-oxazole-4-carboxylic acid

Cat. No.: B2413298
CAS No.: 1014630-44-4
M. Wt: 190.158
InChI Key: KERAMLGZDKJKHL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a synthetic method for obtaining 4,5-disubstituted 2-(pyridin-2-yl)oxazoles from picolinamide and aldehydes by employing Pd(TFA)2 as the catalyst in n-octane has been developed . This cascade reaction involves the condensation of picolinamide and two aldehyde molecules promoted by trifluoroacetic acid (TFA) generated in situ from Pd(TFA)2 .

Scientific Research Applications

Catalytic Activities

The compound has been utilized in the synthesis of N-heterocyclic carbene-PdCl-[(2-Pyridyl)alkyl carboxylate] complexes. These complexes have shown effective catalytic activities in the arylation of (benzo)oxazoles with aryl bromides, highlighting their potential in organic synthesis and catalysis (Chen & Yang, 2018).

Structural and Molecular Transformations

The compound is involved in the synthesis and transformation of various heterocyclic compounds. For example, it is used in the transformation of acylation products of 4-substituted 2-alkyl(aryl)-5-hydrazino-1,3-oxazoles into 1,3,4-oxadiazole derivatives, which is a crucial step in the synthesis of functionally diverse molecules (Golovchenko et al., 2005).

Synthesis of Copper(II) Complexes

In the field of inorganic chemistry, this compound has been used in the synthesis of copper(II) complexes. These complexes are not only structurally interesting but also have shown potential as catalysts in certain chemical reactions, such as the addition of terminal alkynes to imines (Drabina et al., 2010).

Biological Assessment

The compound has been part of the synthesis and biological assessment of various heterocyclic compounds, such as triazolo[4,3-a]pyridine derivatives. These compounds have been evaluated for their biological activities, demonstrating the significance of 2-(Pyridin-2-yl)-1,3-oxazole-4-carboxylic acid in medicinal chemistry (Karpina et al., 2019).

Optoelectronic Properties

The compound plays a role in the synthesis of novel oxazole derivatives for use in organic light-emitting diodes (OLEDs). These derivatives have been found to exhibit high photoluminescent quantum yields, showcasing the compound's relevance in the field of materials science (Xing et al., 2017).

Mechanism of Action

Properties

IUPAC Name

2-pyridin-2-yl-1,3-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O3/c12-9(13)7-5-14-8(11-7)6-3-1-2-4-10-6/h1-5H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KERAMLGZDKJKHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC(=CO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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